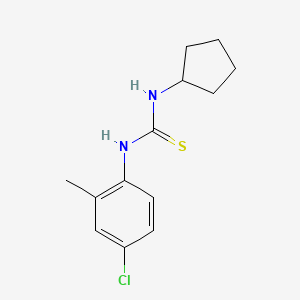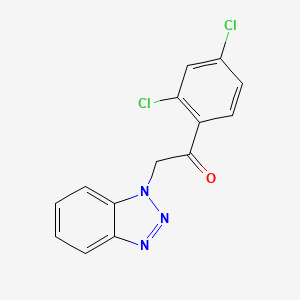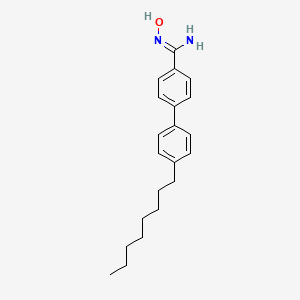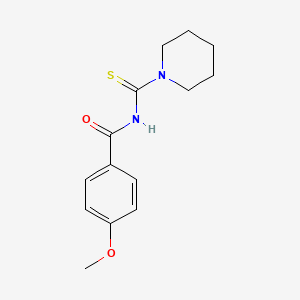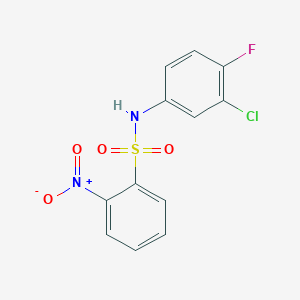
1-(2,3,4-trimethoxybenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-trimethoxybenzyl)piperidine, also known as TMBP, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. TMBP has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用机制
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. 1-(2,3,4-trimethoxybenzyl)piperidine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cell growth. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects
1-(2,3,4-trimethoxybenzyl)piperidine has been found to possess several interesting biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
1-(2,3,4-trimethoxybenzyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various biological assays. 1-(2,3,4-trimethoxybenzyl)piperidine has also been shown to possess potent biological activity at relatively low concentrations, which makes it a cost-effective candidate for drug development. However, 1-(2,3,4-trimethoxybenzyl)piperidine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain biological assays. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and pharmacokinetics.
未来方向
There are several future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research. Firstly, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential targets in cells. Secondly, more studies are needed to assess the in vivo efficacy and toxicity of 1-(2,3,4-trimethoxybenzyl)piperidine, which will help to determine its potential use in clinical settings. Thirdly, the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives with improved solubility and biological activity is an area of active research. Fourthly, the use of 1-(2,3,4-trimethoxybenzyl)piperidine in combination with other drugs or therapies for the treatment of various diseases is an interesting area of investigation. Lastly, the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine that can improve its bioavailability and target specific tissues is an area of active research.
Conclusion
In conclusion, 1-(2,3,4-trimethoxybenzyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. 1-(2,3,4-trimethoxybenzyl)piperidine has several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques. However, further studies are needed to elucidate the mechanism of action of 1-(2,3,4-trimethoxybenzyl)piperidine and its potential use in clinical settings. The future directions for 1-(2,3,4-trimethoxybenzyl)piperidine research include the development of new 1-(2,3,4-trimethoxybenzyl)piperidine derivatives, the assessment of its in vivo efficacy and toxicity, and the development of new drug delivery systems for 1-(2,3,4-trimethoxybenzyl)piperidine.
合成方法
The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-(2,3,4-trimethoxybenzyl)piperidine as a white crystalline solid with a high purity. The synthesis of 1-(2,3,4-trimethoxybenzyl)piperidine is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学研究应用
1-(2,3,4-trimethoxybenzyl)piperidine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,3,4-trimethoxybenzyl)piperidine has also been found to possess potent analgesic activity, which makes it a promising candidate for the development of new painkillers. Furthermore, 1-(2,3,4-trimethoxybenzyl)piperidine has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-7-12(14(18-2)15(13)19-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOGMKMOGHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
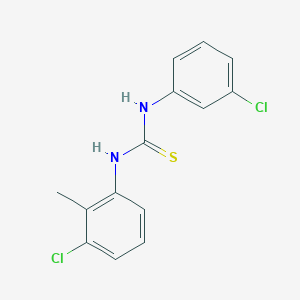
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
